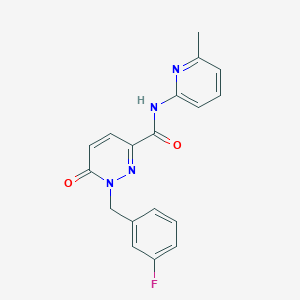![molecular formula C9H12ClNO2S B2983780 Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride CAS No. 93851-19-5](/img/structure/B2983780.png)
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.679 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydrothieno[3,2-c]pyridine core, which is a bicyclic structure with a sulfur atom in one of the rings . The molecule also contains a carboxylate group attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in water and should be stored under an inert gas (nitrogen or argon) at 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis, particularly in the creation of heterocyclic compounds that have various applications in medicinal chemistry and material science. For instance, it has been employed in the phosphine-catalyzed [4 + 2] annulation reactions, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Additionally, its transformations have led to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, indicating its utility in expanding the chemical space of bioactive compounds (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Novel Molecule Development
Research indicates that this compound is foundational in developing new molecules with potential anti-inflammatory properties. This is based on the synthesis and characterization of derivatives and analogs aiming at novel therapeutic agents (Gerard P. Moloney, 2001). Such efforts underscore the compound's role in addressing inflammatory diseases through chemical innovation.
Heterocyclic Chemistry Contributions
The compound is instrumental in generating diverse heterocyclic architectures, illustrating its significance in the broader context of synthetic organic chemistry and drug discovery. Studies have demonstrated its application in creating thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations, highlighting its adaptability in forming complex molecules (R. Calhelha, M. Queiroz, 2010). These contributions are pivotal for developing novel compounds with potential applications in pharmaceuticals and materials science.
Antimicrobial and Biological Activity Exploration
This compound and its derivatives have been synthesized and evaluated for various biological activities, including antimicrobial effects. This underscores the potential of such compounds as lead molecules for future drug development, considering their activity in different models (J. Sangshetti, A. Zambare, F. Khan, I. Gonjari, Z. Zaheer, 2014). The exploration of biological activities is crucial for identifying new therapeutic agents against various microbial infections.
Safety and Hazards
The compound is classified as potentially hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cancer cell growth by binding to the colchicine site of tubulin .
Mode of Action
It’s suggested that similar compounds exert strong inhibition of tubulin polymerization . This interaction with tubulin disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division and growth.
Result of Action
Similar compounds have been found to inhibit cancer cell growth with ic 50 values ranging from 25 to 440 nm against a panel of four cancer cell lines .
Action Environment
It’s noted that the compound should be stored in an inert atmosphere at 2-8°c .
Propriétés
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8;/h3,5,8,10H,2,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDAKLEZAZUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)SC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
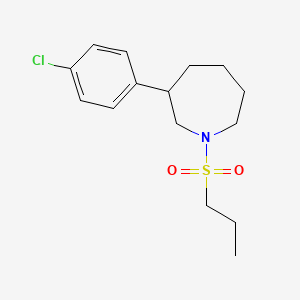
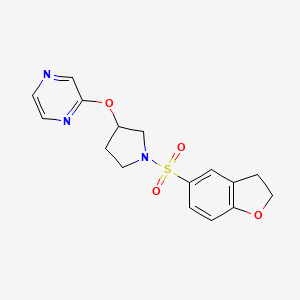
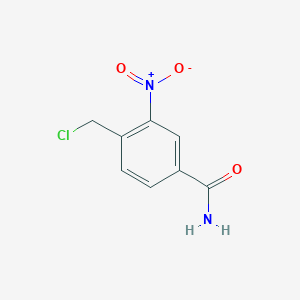
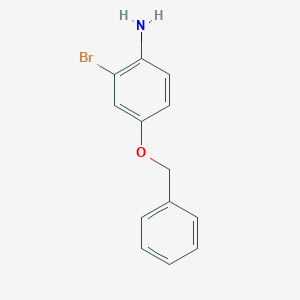
![N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2983704.png)
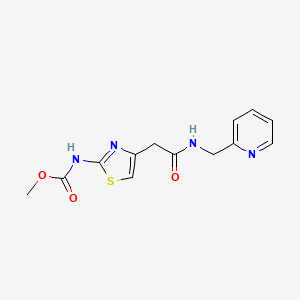
![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)
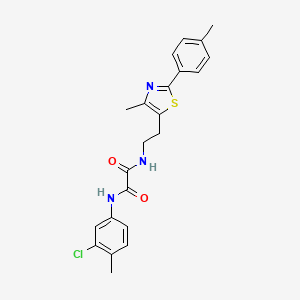
![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)
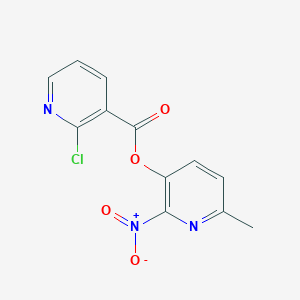
![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)

